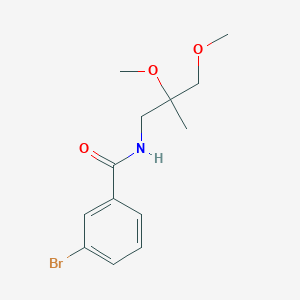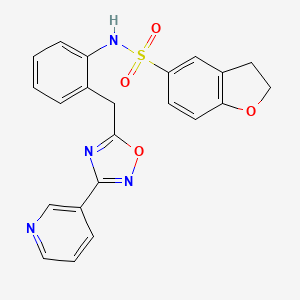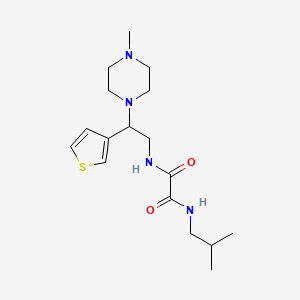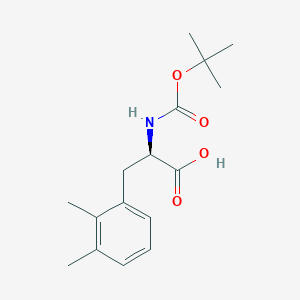
3-溴-N-(2,3-二甲氧基-2-甲基丙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned is a type of benzamide with a bromo group and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen of the amide group.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, focusing on six unique fields:
Antioxidant Activity
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has shown significant potential as an antioxidant. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial for preventing oxidative stress in biological systems . This makes it a valuable compound for developing treatments aimed at reducing oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antibacterial Properties
This compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it exhibits substantial inhibitory effects on bacterial growth, making it a promising candidate for developing new antibacterial agents . Its effectiveness against a broad spectrum of bacteria suggests potential applications in treating bacterial infections and in the development of antibacterial coatings for medical devices.
Anti-inflammatory Applications
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has been investigated for its anti-inflammatory properties. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This property is particularly useful in the development of treatments for inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Cancer Research
The compound has been explored for its potential in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells . This makes it a candidate for developing new chemotherapeutic agents. Its mechanism of action involves disrupting the mitochondrial membrane potential and activating caspases, which are essential for the apoptotic process.
Neuroprotective Effects
Research has shown that 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing neuroprotective drugs that could slow down or prevent the progression of these diseases.
Antifungal Activity
The compound has also been studied for its antifungal properties. It has demonstrated the ability to inhibit the growth of various fungal species, making it a potential candidate for antifungal drug development . This is particularly important in the context of increasing resistance to existing antifungal medications.
作用机制
属性
IUPAC Name |
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPXBNMKMCIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)


![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)

![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)



![1-Adamantyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2629056.png)

![1-Benzyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride](/img/structure/B2629058.png)
![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)